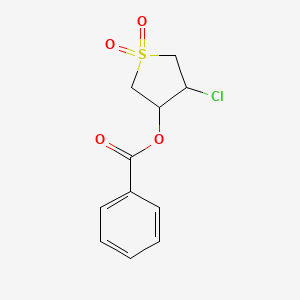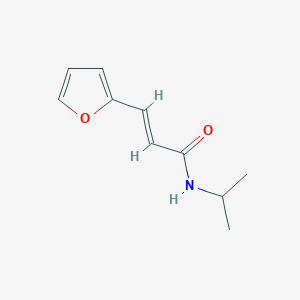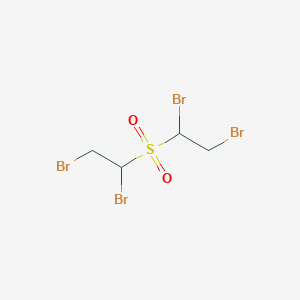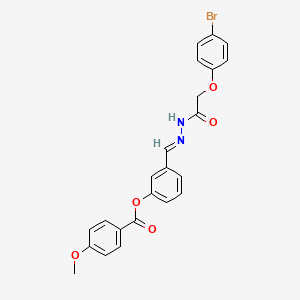
Hexyl dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C8H14Cl2O2
. It is an ester derived from dichloroacetic acid and hexanol. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Dichloroacetic acid+HexanolH2SO4Hexyl dichloroacetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions: Hexyl dichloroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into dichloroacetic acid and hexanol.
Reduction: Reduction reactions can convert the dichloroacetate group into a less oxidized form.
Substitution: The chlorine atoms in the dichloroacetate group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Hydrolysis: Dichloroacetic acid and hexanol.
Reduction: Products depend on the reducing agent used.
Substitution: Products vary based on the nucleophile involved.
Aplicaciones Científicas De Investigación
Hexyl dichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism by which hexyl dichloroacetate exerts its effects involves the interaction with cellular enzymes and metabolic pathways. It can inhibit certain enzymes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism. This inhibition can affect the production of adenosine triphosphate (ATP) and other metabolic intermediates.
Comparación Con Compuestos Similares
Hexyl dichloroacetate can be compared with other esters of dichloroacetic acid, such as:
- Methyl dichloroacetate
- Ethyl dichloroacetate
- Butyl dichloroacetate
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This longer chain can also affect its physical properties, such as boiling point and viscosity, making it suitable for specific applications where other esters might not be as effective.
Propiedades
| 37079-04-2 | |
Fórmula molecular |
C8H14Cl2O2 |
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
hexyl 2,2-dichloroacetate |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-5-6-12-8(11)7(9)10/h7H,2-6H2,1H3 |
Clave InChI |
WZSTYEOGVNOGKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)





![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)
